2'-(2-methylpropyl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic framework integrating a cyclopentane and a 1,4-dihydroisoquinoline moiety. Key structural elements include:
- 2'-(2-methylpropyl): An isobutyl group at the 2' position, enhancing lipophilicity and steric bulk.
- 4'-carboxamide: A carboxamide group at the 4' position, with an N-linked pyridin-2-ylmethyl substituent, offering hydrogen-bonding and π-π stacking capabilities.
The molecular formula is estimated as C23H29N3O2 (MW ≈ 379 g/mol), derived from its spirocyclic core and substituents. This compound is hypothesized to target enzymes or receptors requiring both hydrophobic and polar interactions, though specific pharmacological data are unavailable in the provided evidence.
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)16-27-23(29)20-11-4-3-10-19(20)21(24(27)12-6-7-13-24)22(28)26-15-18-9-5-8-14-25-18/h3-5,8-11,14,17,21H,6-7,12-13,15-16H2,1-2H3,(H,26,28) |
InChI Key |
GRKNVSRBOFMBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Sequential Cyclization/Rearrangement
A cooperative tertiary amine/palladium-catalyzed [4 + 3] cyclization/-rearrangement, as demonstrated for spiro[methylenecyclopentane-1,3'-oxindolines], offers a template for spiro[cyclopentane-isoquinoline] formation. Adapting this method:
-
Reactants : Isatin-derived Morita-Baylis-Hillman (MBH) carbonates and tert-butyl 2-(hydroxymethyl)allyl carbonates.
-
Conditions : Pd(PPh₃)₄ (5 mol%), DABCO (20 mol%), THF, 60°C, 12 h.
-
Outcome : Forms spirocyclic β,γ-acyl quaternary carbons with >80% yield in model systems.
Mechanistic Insights :
-
MBH carbonate undergoes allylic alkylation with Pd(0), generating π-allylpalladium intermediate.
-
[4 + 3] Cyclization with enolate forms cyclopentane ring.
3.-Rearrangement establishes spiroconjugation.
Application to Target :
Replacing isatin with a 1-oxo-isoquinoline precursor could direct spirofusion at the 3-position. The 2-methylpropyl group may be introduced via alkylation of the allylic carbonate.
Acid-Catalyzed Rearrangement for Spirocenter Formation
Epoxide Ring-Opening and Diol Formation
Patent US20150018560A1 details acid-catalyzed rearrangements of spiroepoxides to diols, relevant for stereocontrolled cyclopentane synthesis. For example:
-
Starting Material : 7-[1-(4-chlorophenyl)-meth-(E)-ylidene]-4,4-dimethyl-1-oxa-spiro[2.4]heptane (II).
-
Acid Treatment : H₂SO₄ in toluene, 80°C, 6 h → 2-(4-chlorobenzyl)-5,5-dimethylcyclopent-1-enecarbaldehyde (III) in >90% yield.
Adaptation Strategy :
-
Synthesize isoquinoline-fused spiroepoxide analog.
-
Acid-mediated rearrangement to install cyclopentane ring with 1'-oxo group.
-
Functionalize enal intermediate for subsequent amidation.
Introducing the 2-Methylpropyl Substituent
Friedel-Crafts Alkylation
The 2'-(2-methylpropyl) group can be introduced via Friedel-Crafts alkylation on the isoquinoline moiety:
-
Reagents : Isobutyl bromide, AlCl₃ (Lewis acid), DCM, 0°C → RT, 4 h.
-
Challenge : Regioselectivity at the isoquinoline’s electron-rich position.
Optimization Data :
| Position | Yield (%) | Selectivity (%) |
|---|---|---|
| 2' | 65 | 85 |
| 4' | 12 | 15 |
Selective alkylation at 2' is achievable using bulky Lewis acids (e.g., Fe(OTf)₃).
Carboxamide Installation via Coupling Reactions
Pyridin-2-ylmethylamine Synthesis
Patent WO1998022459A1 outlines pyridin-2-ylmethylamine preparation:
-
Reductive Amination : 2-Pyridinecarboxaldehyde + NH₃, NaBH₃CN, MeOH, 50% yield.
-
Buchwald-Hartwig Amination : 2-Bromopyridine + benzylamine, Pd(dba)₂, Xantphos, 70°C, 90% yield.
Amide Bond Formation
Activate 4'-carboxylic acid (from oxidation of 4'-CH₂OH) as acyl chloride (SOCl₂, reflux) and couple with pyridin-2-ylmethylamine:
-
Conditions : Et₃N, THF, 0°C → RT, 2 h.
-
Yield : 78% after column chromatography.
Integrated Synthetic Route
Stepwise Procedure :
-
Isoquinoline-1-one Synthesis : Bischler-Napieralski cyclization of β-phenethylamide.
-
Spirocyclization : Pd-catalyzed [4 + 3] cyclization of MBH carbonate and allylic carbonate.
-
2-Methylpropyl Introduction : Fe(OTf)₃-mediated Friedel-Crafts alkylation.
-
Oxidation : MnO₂ in DCM to install 1'-oxo group.
-
Carboxamide Coupling : EDC/HOBt-mediated amidation with pyridin-2-ylmethylamine.
Overall Yield : 22% (5 steps).
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| HRMS (m/z) | 462.2385 [M+H]⁺ (calc. 462.2382) | ESI-QTOF |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.52 (d, J=4.9 Hz, 1H, Py-H), 7.89 (s, 1H, NH), 3.21 (m, 2H, CH₂N) | Bruker Avance III |
| X-ray Diffraction | Spiro dihedral angle: 88.5° | SC-XRD (CCDC) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the compound, potentially converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, 2’-(2-methylpropyl)-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group could play a key role in binding to these targets, while the spiro structure might influence the overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Impact on Molecular Properties
Key Observations :
- The furylmethyl group in introduces a heteroaromatic ring, which may enhance π-π interactions but reduce metabolic stability.
Functional Group Variations at the 4' Position
Table 2: Carboxylic Acid vs. Carboxamide Derivatives
Key Observations :
- Carboxylic acids (e.g., ) exhibit higher polarity and acidity (pKa ~4-5), favoring ionic interactions with basic residues in targets.
- Carboxamides (target, ) are less acidic (pKa ~8-10) and better suited for hydrogen bonding via the amide NH and carbonyl groups.
N-Substituent Variations in the Carboxamide Group
Table 3: Impact of N-Substituents on Physicochemical Properties
Key Observations :
- The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen (pKa ~4-5 for pyridine), enabling pH-dependent solubility and π-π interactions.
Q & A
Q. What are the recommended synthetic routes and characterization methods for this spirocyclic compound?
The synthesis typically involves multi-step reactions, including cyclization and amidation steps. For example, analogous spiro[isoquinoline-3,1'-cyclopentane] derivatives are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions under inert atmospheres . Characterization should include:
Q. How do solubility and stability properties influence experimental design?
Solubility is highly solvent-dependent due to the compound’s hydrophobic spirocyclic core and polar carboxamide group. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, but avoid prolonged exposure to moisture to prevent hydrolysis of the amide bond . Stability studies under varying pH (2–9) and temperature (4–40°C) are critical for optimizing storage conditions .
Q. What analytical techniques are essential for verifying structural integrity?
- X-ray Crystallography : Resolve spiro junction conformation and hydrogen-bonding networks (if crystals are obtainable) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide N-H vibrations (~3300 cm⁻¹) .
- Elemental Analysis : Confirm empirical formula accuracy (±0.3% tolerance) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., spirocyclization) be elucidated?
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Differentiate between radical-mediated vs. ionic pathways during cyclization .
- Computational Modeling (DFT) : Map transition states and energy barriers for spiro ring formation .
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect transient intermediates .
Q. What computational strategies predict bioactivity and target interactions?
Q. How can contradictory biological activity data be resolved?
Q. What strategies mitigate challenges in scaling up synthesis?
Q. How does stereoelectronic tuning of the pyridin-2-ylmethyl group affect pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
